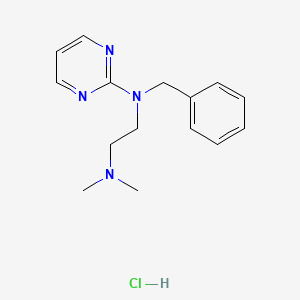

2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride is a pyrimidine derivative featuring a benzyl group and a dimethylaminoethylamino substituent. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. Pyrimidine derivatives are often explored for their role in nucleic acid analogs, kinase inhibitors, or receptor ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, dimethylamine, and pyrimidine derivatives.

Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound’s amine groups participate in substitution reactions, where the nitrogen acts as a nucleophile. For example:

-

Displacement of chloro groups : Chloropyrimidine derivatives undergo substitution with amines (e.g., benzylamine derivatives) to form the final product .

-

Salt formation : The dimethylaminoethyl moiety may undergo protonation to form the hydrochloride salt.

Amide Coupling

HATU facilitates the coupling of carboxylic acids with amines to form amide bonds. This reaction is critical for linking the pyrimidine core to the benzylamino group .

Miscellaneous Reactions

-

Chlorination : Pyrimidine derivatives may undergo chlorination (e.g., using SOCl₂) to introduce reactive sites .

-

Deprotection : Boc-protected intermediates are deprotected under basic conditions to reveal amine groups .

Reaction Conditions

Kinetic and Stability Considerations

-

Monitoring : Reactions are tracked using TLC and HPLC to ensure purity.

-

Thermal Sensitivity : Pyrimidine derivatives often require controlled temperatures (e.g., 0°C for chlorination, room temperature for coupling) .

Biological Activity and Reaction Implications

While the exact mechanism of action for this compound is not fully elucidated, its structural features suggest potential interactions with biological targets via hydrogen bonding and hydrophobic interactions . For instance, the dimethylaminoethyl group may enhance solubility or membrane permeability, while the pyrimidine ring could engage in π-π stacking with nucleic acids or proteins.

Comparison of Synthetic Routes

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride, as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These mutations are often implicated in various cancers, such as lung cancer. The compound has shown promise in modulating EGFR activity, potentially leading to new treatment options for patients with resistant mutations like L858R and T790M .

Antiviral Activity

Research into related pyrimidine compounds has demonstrated antiviral properties, particularly against respiratory syncytial virus (RSV). Modifications to the pyrimidine structure can enhance its efficacy against viral infections. This suggests that this compound may also be explored for similar antiviral applications .

Inhibition of Enzymatic Activity

Pyrimidine derivatives have been studied as inhibitors of various enzymes, including human purine nucleoside phosphorylase (PNP), which is relevant in the treatment of T-cell related diseases. The structural characteristics of these compounds can influence their binding affinity and inhibitory potency against target enzymes, making them valuable leads in drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

- Structure: Contains a pyrimidine core with amino and aminomethyl substituents.

- Key Differences: Lacks the benzyl and dimethylaminoethyl groups present in the target compound.

- Properties: As a dihydrochloride salt, it shares high water solubility with the target compound. The amino groups may enhance hydrogen bonding, influencing receptor interactions .

Dimethylaminoethyl-Containing Compounds

E6801 (6-Chloro-N-(3-(2-dimethylamino)ethyl)-1H-indol-5-yl)imidazo[2,1-b]thiazole-5-sulfonamide)

- Structure: Features a dimethylaminoethyl group linked to an indole-imidazothiazole scaffold.

- Key Similarities: The dimethylaminoethyl moiety may confer similar solubility and cationic character under physiological conditions.

- Biological Activity: Reported to interact with serotonin (5-HT) receptors, suggesting that dimethylaminoethyl groups enhance receptor binding affinity .

- Contrast: The absence of a pyrimidine ring in E6801 limits direct structural comparison but highlights the versatility of dimethylaminoethyl groups in drug design.

DMAE Succinate

- Structure: A succinate ester of dimethylethanolamine (DMAE).

- Key Similarities: The dimethylaminoethyl group is a shared feature, influencing solubility and cholinergic activity.

- Differences : DMAE succinate lacks aromatic systems (e.g., benzyl or pyrimidine), resulting in lower molecular complexity and distinct pharmacokinetics .

Benzyl-Containing Analogs

2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride

- Structure : Contains a benzyl group and a hydroxylated aromatic ring.

- Key Similarities : The benzyl group may contribute to lipophilicity, affecting membrane permeability.

- Toxicological Data: Skin and eye irritation risks are noted, likely due to reactive amino and aromatic groups—a consideration for handling the target compound .

- Contrast: The absence of a pyrimidine ring and dimethylaminoethyl group limits functional overlap.

Comparative Data Table

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Solubility | Biological Activity |

|---|---|---|---|---|

| Target Compound | Pyrimidine, benzyl, dimethylaminoethyl | ~320 (estimated) | High (hydrochloride) | Hypothesized receptor ligand |

| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | Pyrimidine, amino groups | 219.09 (with 2HCl) | High (dihydrochloride) | Synthetic intermediate |

| E6801 | Indole, imidazothiazole, sulfonamide | Not reported | Moderate (polar) | 5-HT receptor modulation |

| DMAE Succinate | DMAE ester, succinate | 189.21 | Moderate (ester) | Cholinergic activity |

| 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl | Benzyl, hydroxylphenyl | 318.80 | Moderate | Research use, irritant |

Research Findings and Implications

- Structural Insights: The dimethylaminoethyl group in the target compound likely enhances water solubility and cationic interactions, similar to E6801 and DMAE derivatives .

- Receptor Targeting: Compounds with dimethylaminoethyl groups (e.g., E6801) show affinity for 5-HT receptors, suggesting the target may have analogous applications .

- Safety Considerations : Benzyl-containing compounds (e.g., ) highlight the need for stringent handling protocols to mitigate irritation risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzyl((2-dimethylamino)ethyl)amino)pyrimidine hydrochloride, and what critical parameters influence reaction efficiency?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrimidine derivatives with benzyl and dimethylaminoethyl groups under anhydrous conditions (e.g., using phosphorus(V) chloride or thionyl chloride as chlorinating agents). Critical parameters include temperature control (20–60°C), stoichiometric ratios of reactants, and inert atmosphere to prevent hydrolysis of intermediates . Yields depend on the purity of starting materials and exclusion of moisture .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodology :

- NMR : 1H and 13C NMR can confirm the presence of benzyl, pyrimidine, and dimethylaminoethyl groups. For instance, aromatic protons on the pyrimidine ring appear as doublets in δ 8.0–9.0 ppm, while the dimethylamino group shows a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for C16H23N4Cl: calc. 330.16, observed 330.15) .

- X-ray Crystallography : Resolves hygroscopic intermediates by crystallizing under controlled humidity (e.g., using ethanol/water mixtures) .

Q. What are the solubility profiles and recommended storage conditions to ensure compound stability?

- Methodology : The hydrochloride salt is freely soluble in polar solvents (water, methanol) but insoluble in ether or toluene. For long-term storage, keep in airtight containers under nitrogen at −20°C, protected from light to prevent degradation . Pre-dry solvents to avoid hydrolysis of sensitive intermediates .

Advanced Research Questions

Q. How can researchers address challenges in isolating hygroscopic intermediates during synthesis?

- Methodology : Use anhydrous reaction conditions (e.g., Schlenk techniques) and rapid filtration under inert gas. Lyophilization or vacuum drying at 40°C with phosphorus pentoxide as a desiccant can stabilize intermediates. Alternatively, convert hygroscopic intermediates to stable salts (e.g., trifluoroacetate) for easier handling .

Q. What strategies optimize reaction yields when encountering contradictory results in imidoyl chloride preparation?

- Methodology : Discrepancies in imidoyl chloride synthesis (e.g., using PCl5 vs. SOCl2) may arise from competing side reactions. Optimize by:

- Screening Lewis acid catalysts (e.g., ZnCl2) to enhance selectivity.

- Monitoring reaction progress via TLC or in situ IR spectroscopy to identify byproducts.

- Adjusting solvent polarity (e.g., switching from dichloromethane to acetonitrile) to suppress hydrolysis .

Q. Which analytical techniques are most effective for assessing purity and quantifying impurities?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Impurities (e.g., unreacted benzylamine) elute earlier than the target compound .

- Ion Chromatography : Quantifies residual chloride ions to confirm salt stoichiometry .

- Karl Fischer Titration : Measures water content in hygroscopic samples (<0.5% w/w acceptable) .

Q. What role does this compound play in developing kinase inhibitors or other therapeutic agents?

- Methodology : The pyrimidine core and dimethylaminoethyl side chain are structural motifs in kinase inhibitors (e.g., targeting EGFR or CDK4/6). Researchers modify the benzyl group to enhance binding affinity or solubility. For example, introducing electron-withdrawing substituents (e.g., Cl, CF3) improves metabolic stability, as seen in analogs like LY2409881 hydrochloride .

Properties

CAS No. |

5929-07-7 |

|---|---|

Molecular Formula |

C15H21ClN4 |

Molecular Weight |

292.81 g/mol |

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C15H20N4.ClH/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14;/h3-10H,11-13H2,1-2H3;1H |

InChI Key |

AMMYIZDPRVOMMG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.